

An In-depth Technical Guide to the Synthesis and Chemical Properties of Doxaprost

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Compound of Interest

Compound Name: Doxaprost

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Abstract

Doxaprost, also known as (+/-)-15-methyl-11-deoxy Prostaglandin E1, is a potent synthetic prostaglandin E1 analogue. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action as a bronchodilator. The information is compiled from seminal research and available chemical data to serve as a resource for researchers and professionals in drug development. While detailed modern experimental protocols are not widely available in recent literature, this guide presents the foundational knowledge necessary for further investigation.

Chemical Properties

Doxaprost is a structural analogue of Prostaglandin E1 (PGE1). The key modifications, the absence of a hydroxyl group at the C-11 position and the presence of a methyl group at the C-15 position, confer enhanced potency and a longer duration of action as a bronchodilator. The methylation at C-15 is believed to hinder enzymatic inactivation.^[1]

Below is a summary of the available chemical and physical properties for **Doxaprost** and its immediate precursor, 11-deoxy Prostaglandin E1.

Property	11-deoxy Prostaglandin E1	Doxaprost ((+/-)-15-methyl-11-deoxy PGE1)
Molecular Formula	C ₂₀ H ₃₄ O ₄	C ₂₁ H ₃₆ O ₄
Molecular Weight	338.5 g/mol [2]	352.5 g/mol (calculated)
CAS Number	37786-00-8[2]	Not readily available
Solubility	DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1.6 mg/ml[2]	Data not available
Appearance	Not specified	Not specified
Storage Temperature	-20°C[2]	Not specified

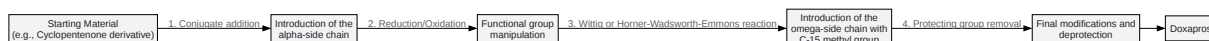
Synthesis of Doxaprost

The synthesis of **Doxaprost** was first described in 1976.[3] The following is a general outline of the synthetic route. A detailed, modern experimental protocol is not available in the public domain.

Experimental Protocol (General Outline)

The synthesis of **Doxaprost** involves a multi-step process starting from commercially available materials. The key steps are believed to involve the formation of the cyclopentanone ring, followed by the introduction of the two side chains. The introduction of the methyl group at the C-15 position is a critical step to enhance its biological activity.

Note: The following diagram outlines a plausible synthetic pathway based on general prostaglandin synthesis strategies and the information available. It is for illustrative purposes and may not represent the exact process used in the original synthesis.



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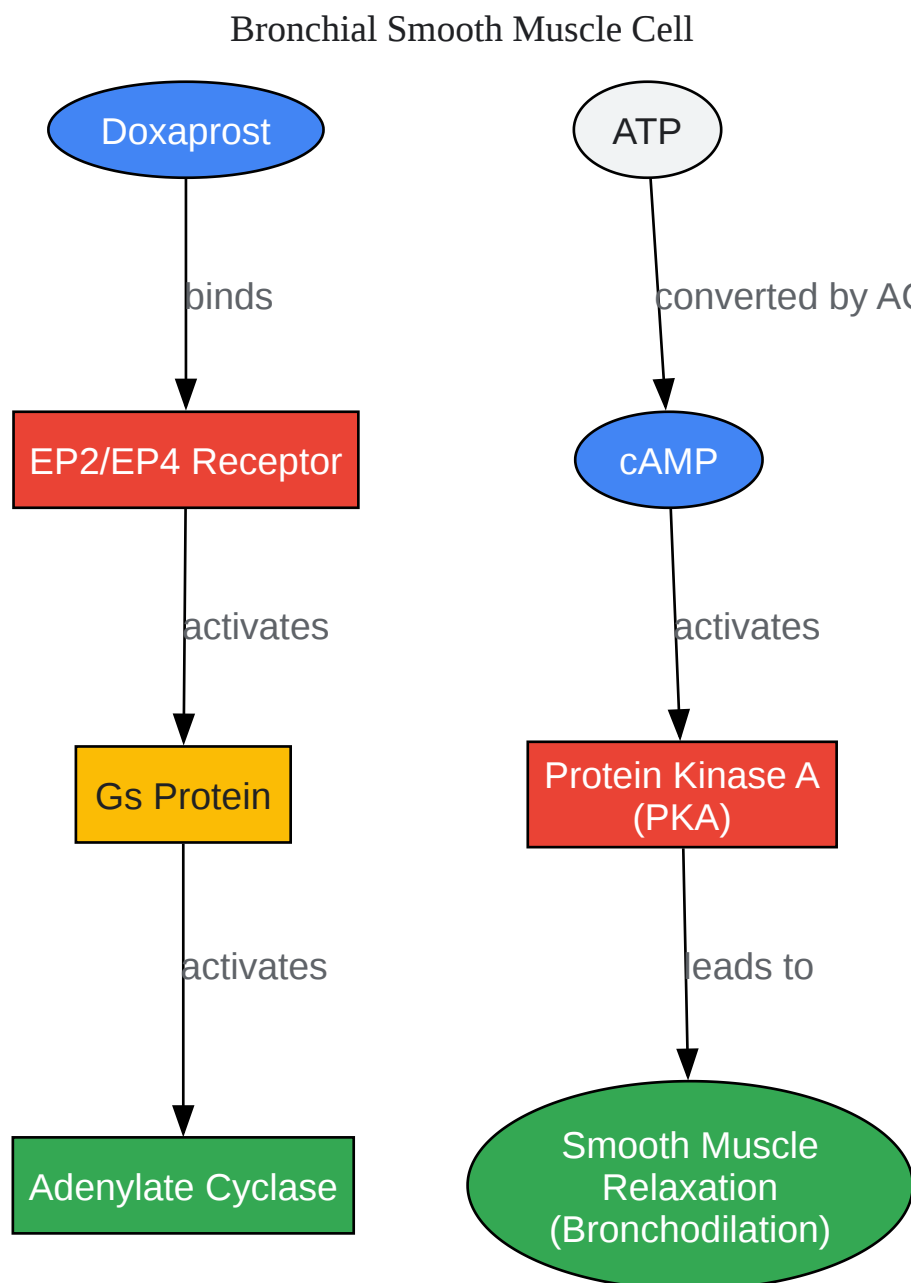
A plausible synthetic route for **Doxaprost**.

Mechanism of Action and Signaling Pathway

Doxaprost functions as a potent bronchodilator by acting as an agonist at prostanoid EP receptors, specifically the EP2 and EP4 subtypes, on airway smooth muscle cells.^{[4][5]} The binding of **Doxaprost** to these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

The key steps in the signaling pathway are:

- **Receptor Binding:** **Doxaprost** binds to EP2 and EP4 receptors on the surface of bronchial smooth muscle cells.
- **G-Protein Activation:** This binding activates the associated stimulatory G-protein (Gs).
- **Adenylate Cyclase Activation:** The activated Gs protein stimulates the enzyme adenylate cyclase.
- **cAMP Production:** Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **Protein Kinase A (PKA) Activation:** The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
- **Smooth Muscle Relaxation:** PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in the relaxation of the airway smooth muscle and bronchodilation.^{[4][5]}



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Signaling pathway of **Doxaprost** in bronchial smooth muscle cells.

Biological Activity

Doxaprost has demonstrated significantly higher potency as a bronchodilator compared to its non-methylated counterpart, (+/-)-11-deoxy prostaglandin E1. This increased activity is

particularly evident when administered via aerosol.[1]

Compound	Route of Administration	Potency vs. Histamine-induced Bronchoconstriction (relative to (+/-)-11-deoxy PGE1)
Doxaprost	Aerosol	73 times more potent[1]
Doxaprost	Intravenous (i.v.)	32 times more potent[1]

Doxaprost also exhibits a longer duration of action compared to (+/-)-11-deoxy prostaglandin E1.[1]

Conclusion

Doxaprost is a potent bronchodilator with a mechanism of action rooted in the well-established prostaglandin E signaling pathway. Its synthesis, while first described decades ago, highlights a classic approach to prostaglandin analogue development. The available data underscores its potential as a therapeutic agent for respiratory diseases. However, the lack of recent, detailed publications on its synthesis and comprehensive physicochemical properties suggests that further research and characterization would be beneficial for its potential revival in modern drug development pipelines. This guide serves as a foundational document for such endeavors.

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